

Technical Support Center: 3-Bromo-4-isopropylpyridine

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Compound of Interest

Compound Name: **3-Bromo-4-isopropylpyridine**

Cat. No.: **B049188**

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Disclaimer: **3-Bromo-4-isopropylpyridine** is a specialized chemical for which detailed stability, storage, and handling data is not readily available in public literature. The information provided here is extrapolated from data on structurally similar compounds, such as 3-Bromo-4-methylpyridine and other brominated pyridines. Researchers should exercise caution and perform their own risk assessments before handling this compound.

Frequently Asked Questions (FAQs)

Q1: What is **3-Bromo-4-isopropylpyridine** and what are its expected properties?

3-Bromo-4-isopropylpyridine is a substituted pyridine derivative. Based on analogous compounds like 3-Bromo-4-methylpyridine, it is expected to be a colorless to light yellow liquid. [1] It is likely to be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to the reactivity of the bromine atom and the pyridine ring.[1][2]

Q2: How should I store **3-Bromo-4-isopropylpyridine**?

While specific stability data is unavailable, general recommendations for bromopyridines should be followed. Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It should be kept away from heat, sparks, open flames, and other ignition sources.[3] [4] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent potential degradation from atmospheric moisture and oxygen.

Q3: What are the primary hazards associated with **3-Bromo-4-isopropylpyridine**?

Extrapolating from similar compounds, **3-Bromo-4-isopropylpyridine** is likely to be a combustible liquid and may cause skin, eye, and respiratory irritation.^[4] It may be harmful if swallowed, inhaled, or absorbed through the skin. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times.^[5] All handling should be performed in a certified chemical fume hood.^[6]

Q4: What materials are incompatible with **3-Bromo-4-isopropylpyridine**?

3-Bromo-4-isopropylpyridine should be kept away from strong oxidizing agents and strong acids.^[4] Reactions with these materials could be exothermic and potentially hazardous.

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
Compound has darkened in color	Exposure to air, light, or impurities.	<p>While some discoloration may not affect reactivity for certain applications, it indicates potential degradation.</p> <p>Consider purification by column chromatography or distillation if purity is critical.</p> <p>For future prevention, store under an inert atmosphere and protect from light.</p>
Low or no reactivity in a coupling reaction (e.g., Suzuki, Heck)	1. Catalyst poisoning or deactivation.2. Poor solubility of the compound.3. Degradation of the compound.	<ol style="list-style-type: none">1. Use fresh catalyst and ensure all reagents and solvents are anhydrous and free of impurities.2. Experiment with different solvent systems to improve solubility.3. Verify the purity of your starting material via NMR or GC-MS. If degraded, purify before use.
Formation of unexpected byproducts	1. Side reactions due to temperature fluctuations.2. Reactivity at other positions on the pyridine ring.3. Presence of impurities.	<ol style="list-style-type: none">1. Maintain strict temperature control during the reaction.2. Consider using protecting groups or alternative reaction conditions to improve regioselectivity.3. Analyze starting materials for impurities that could interfere with the reaction.
Difficulty in isolating the product	Formation of emulsions during aqueous workup or similar physical properties to byproducts.	<ol style="list-style-type: none">1. For emulsions, try adding brine or filtering through a pad of celite.2. Employ alternative purification techniques such as preparative HPLC or

crystallization if column chromatography is ineffective.

Data and Properties

Disclaimer: The following data is extrapolated from 3-Bromo-4-methylpyridine and should be used as an estimation only.

Property	Estimated Value	Source of Analogy
Molecular Formula	C ₈ H ₁₀ BrN	N/A
Molecular Weight	200.08 g/mol	N/A
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	~210-220 °C	Based on 3-Bromo-4-methylpyridine (199-200 °C) with an increase for the isopropyl group.
Density	~1.45-1.55 g/mL at 25 °C	Based on 3-Bromo-4-methylpyridine (1.549 g/mL)
Flash Point	~80-90 °C	Based on 3-Bromo-4-methylpyridine (79.4 °C)
Solubility	Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF).	General property of similar organic compounds.

Experimental Protocols

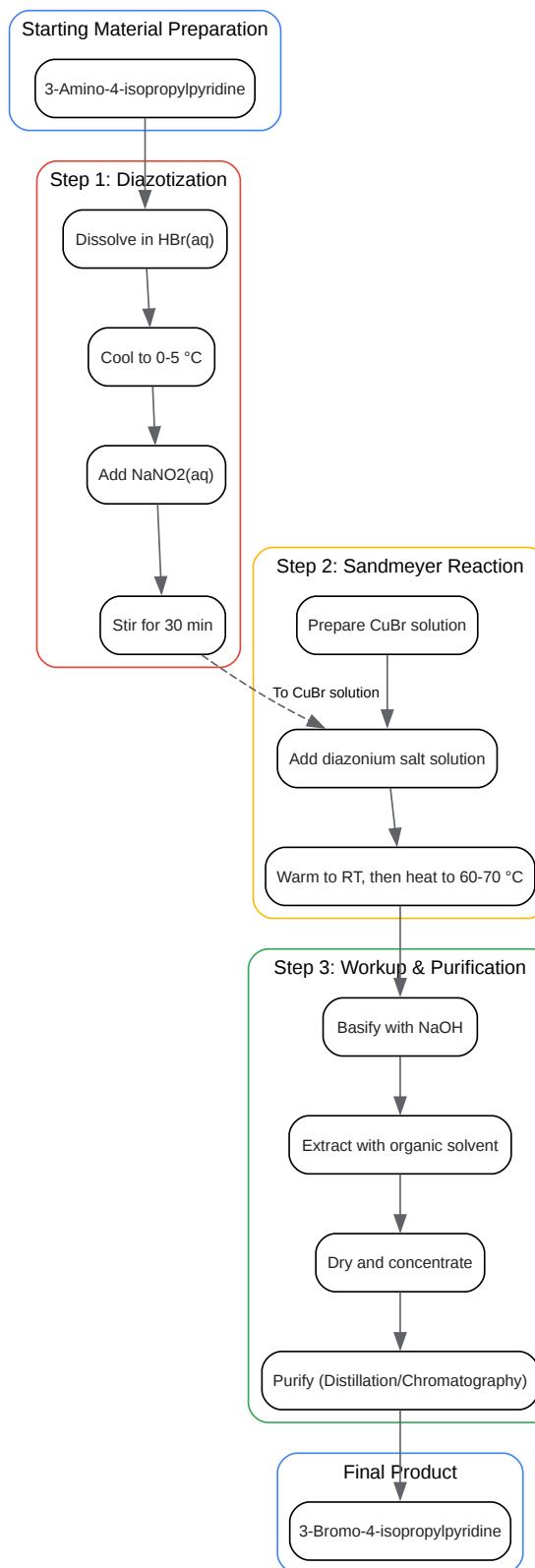
Note: These are hypothetical protocols based on general synthetic methods for similar compounds. They have not been optimized for **3-Bromo-4-isopropylpyridine**.

Protocol 1: Hypothetical Synthesis of **3-Bromo-4-isopropylpyridine** via Sandmeyer Reaction

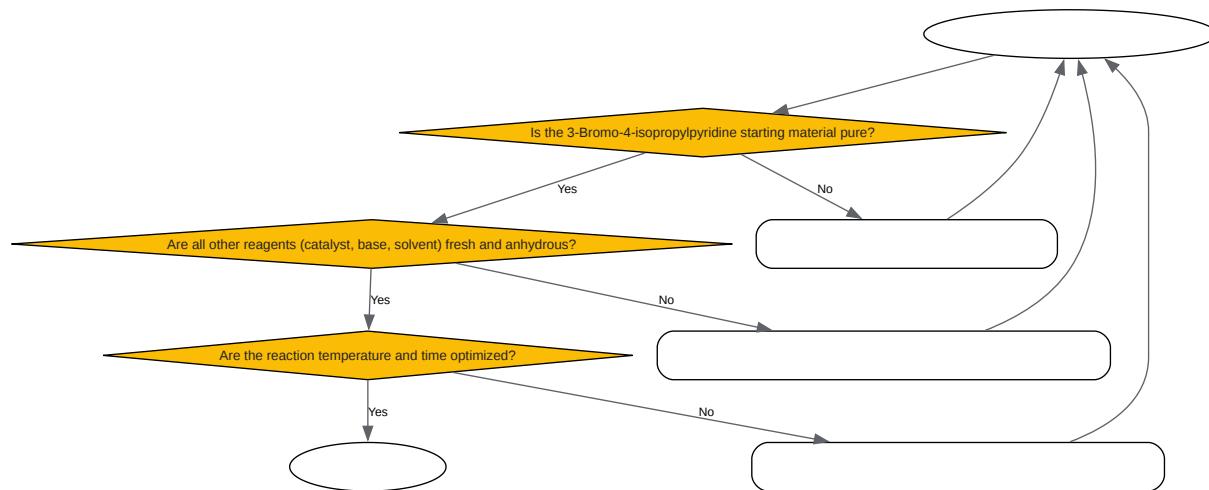
This protocol outlines a potential synthesis starting from a hypothetical 3-Amino-4-isopropylpyridine.

- **Diazotization:**
 - Dissolve 3-Amino-4-isopropylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).
 - Cool the solution to 0-5 °C in an ice-salt bath.
 - Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
 - Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
- **Bromination:**
 - In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in aqueous hydrobromic acid (48%).
 - Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
 - Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until nitrogen evolution ceases.
- **Workup and Purification:**
 - Cool the reaction mixture to room temperature and basify with a concentrated sodium hydroxide solution until the pH is >10.
 - Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).
 - Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by vacuum distillation or column chromatography on silica gel.

Visualizations

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Caption: Hypothetical workflow for the synthesis of **3-Bromo-4-isopropylpyridine**.

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Caption: Troubleshooting decision tree for a low-yield cross-coupling reaction.

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